Decahydroisoquinoline Decahydroisoquinoline Spectroscopic investigations of charge-transfer complexes of perhydroisoquinoline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, p-chloranil and 7,7′,8,8′-tetracyanoquinodimethane has been reported.

Brand Name: Vulcanchem
CAS No.: 6329-61-9
VCID: VC2401075
InChI: InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2
SMILES: C1CCC2CNCCC2C1
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

Decahydroisoquinoline

CAS No.: 6329-61-9

Cat. No.: VC2401075

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

Decahydroisoquinoline - 6329-61-9

Specification

CAS No. 6329-61-9
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Standard InChI InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2
Standard InChI Key NENLYAQPNATJSU-UHFFFAOYSA-N
SMILES C1CCC2CNCCC2C1
Canonical SMILES C1CCC2CNCCC2C1

Introduction

Chemical Structure and Identification

Decahydroisoquinoline (C₉H₁₇N) is a saturated bicyclic amine derived from isoquinoline through complete hydrogenation of all double bonds. It consists of a fused ring system comprising a piperidine ring containing the nitrogen atom and a cyclohexane ring . The compound exists as stereoisomers with varying configurations at the ring junction carbons, with commercial products typically available as mixtures of cis- and trans-isomers .

Identification Parameters

The compound is catalogued with specific identification markers that enable precise tracking and reference in scientific literature and commerce:

ParameterValue
CAS Number6329-61-9
Molecular FormulaC₉H₁₇N
Molecular Weight139.24 g/mol
EINECS228-702-4
Alternative NamesPerhydroisoquinoline, 3-Azabicyclo[4.4.0]decane
StereoisomersMixtures of cis- and trans-isomers

Specific stereoisomers have also been isolated and characterized, such as rel-(4aR,8aR)-decahydroisoquinoline (CAS: 947767-62-6), which has defined stereochemistry at the ring junction carbons .

Physical and Chemical Properties

Decahydroisoquinoline exhibits distinct physical and chemical properties that influence its behavior in various applications. Understanding these properties is essential for predicting its reactivity, designing synthetic pathways, and developing appropriate handling protocols.

Physical Properties

The compound exists as a liquid at room temperature with characteristic appearance and thermal properties:

PropertyValue
Physical State (20°C)Liquid
AppearanceColorless to light yellow to light orange clear liquid
Melting Point180°C
Boiling Point211-214°C (literature)
Density0.936 g/mL at 25°C
Flash Point175°F
FormClear liquid

These physical characteristics make decahydroisoquinoline convenient for handling in laboratory and industrial settings, though proper safety measures must be observed due to its irritant properties .

Chemical Properties

The chemical behavior of decahydroisoquinoline is largely determined by its secondary amine functionality and saturated bicyclic structure:

PropertyValue/Description
SolubilitySoluble in methanol
pKa11.84±0.20 (Predicted)
ReactivitySecondary amine reactivity; forms salts with acids
StabilityAir sensitive; store under inert gas
Storage RecommendationCool, dark place (<15°C); under inert gas

The secondary amine functionality renders decahydroisoquinoline basic and nucleophilic, allowing it to participate in various chemical transformations including alkylation, acylation, and coordination with metal centers .

Synthetic Routes and Stereochemistry

The synthesis of decahydroisoquinoline and control of its stereochemistry have been subjects of considerable research interest, particularly for pharmaceutical applications where stereochemical purity can significantly impact biological activity.

Stereoselective Synthesis

Stereoselective synthesis has been particularly important for accessing specific isomers of decahydroisoquinoline derivatives. For example, the synthesis of decahydroquinoline alkaloid cis-195J has been achieved through a series of stereochemically controlled transformations:

  • Vinylogous Mukaiyama–Mannich reaction to establish stereogenic centers at ring fusion with excellent diastereo- and enantiocontrol

  • Alkyne cyclization and enamine reduction to establish the correct cis-configuration between critical carbon centers

  • Radical cyclization to assemble the bicyclic framework

These approaches demonstrate the feasibility of accessing stereochemically pure decahydroisoquinoline derivatives for specialized applications in pharmaceutical research and development.

Applications in Research and Industry

Decahydroisoquinoline has found applications across multiple domains of chemical research and industrial processes, with particularly significant contributions to pharmaceutical development.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, with notable applications in:

  • HIV-protease inhibitors, including nelfinavir mesylate

  • Analgesics and anti-inflammatory drugs

  • Potential treatments for neurological disorders

The bicyclic structure of decahydroisoquinoline provides a rigid scaffold that contributes to the three-dimensional architecture of these pharmaceutical compounds, influencing their binding affinities and pharmacokinetic properties.

Organic Synthesis

As a versatile building block, decahydroisoquinoline enables the creation of complex molecules for various applications:

  • Construction of complex nitrogen-containing heterocycles

  • Development of compound libraries for drug discovery

  • Synthesis of specialized ligands for catalysis

The compound's well-defined conformational constraints and reactive nitrogen functionality make it particularly valuable in multi-step synthetic sequences leading to structurally complex target molecules.

Catalytic Applications

Decahydroisoquinoline has demonstrated utility in catalytic processes, enhancing the efficiency of chemical transformations in both laboratory and industrial settings:

  • Catalyst or ligand in metal-catalyzed reactions

  • Participant in charge-transfer complexes that can influence reactivity

  • Component in systems for visible-light mediated aerobic dehydrogenation of N-heterocyclic compounds

These catalytic applications contribute to more efficient synthetic processes, potentially reducing costs and improving yields in chemical manufacturing.

Spectroscopic Studies and Charge-Transfer Complexes

Significant research has been conducted on the spectroscopic properties of decahydroisoquinoline, particularly in the context of charge-transfer complexes, which provide valuable insights into the compound's electronic structure and interaction potential.

Charge-Transfer Complexes

Decahydroisoquinoline forms well-characterized charge-transfer complexes with various electron acceptors:

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone

  • p-chloranil

  • 7,7′,8,8′-tetracyanoquinodimethane

Spectroscopic and thermal studies of these complexes have provided detailed information about electron donor-acceptor interactions, which can be applied in the development of functional materials and sensors.

Fluorescence Applications

Recent research has explored the incorporation of related structures in fluorescence applications, particularly for temperature sensing:

  • Ratiometric dual fluorescence thermometers with tunable measurement ranges

  • Systems with high accuracy and resistance to interference

  • Applications requiring sensitive and observable detection signals

These applications demonstrate the potential of decahydroisoquinoline-derived systems in advanced sensing technologies, leveraging the compound's structural features for practical applications.

Material Science Applications

The unique structural characteristics of decahydroisoquinoline have led to its exploration in material science, where its bicyclic framework contributes to the development of materials with specific properties.

Polymer Applications

Incorporation into polymer systems can modify their mechanical, thermal, or optical properties, leading to materials with enhanced performance characteristics for specialized applications .

Non-Polymeric Glass Formers

Decahydroisoquinoline-related structures have been investigated in the context of non-polymeric high-Tg glass formers, which exhibit interesting relaxation behaviors with potential applications in materials requiring specific thermal and mechanical properties .

ParameterClassification
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-36/37/39 (Eye protection, protective clothing)
WGK Germany3 (Severe hazard to waters)

These classifications indicate that decahydroisoquinoline requires careful handling to prevent adverse effects on human health and the environment .

Recent Research Developments

Recent investigations involving decahydroisoquinoline and related structures have expanded into several innovative areas, reflecting the compound's continuing relevance in chemical research.

Visible-Light Mediated Dehydrogenation

Research on visible-light mediated aerobic dehydrogenation of N-heterocyclic compounds, including decahydroisoquinoline derivatives, has demonstrated potential for large-scale production of isoquinolines through environmentally benign photocatalytic processes .

Medicinal Chemistry Advances

The evolution of active-site SHP2 inhibitors based on scaffold hopping and bioisosteric replacement strategies has incorporated structural motifs related to decahydroisoquinoline. These efforts target the tyrosine phosphatase SHP2, which controls pivotal signaling pathways including MAPK, JAK-STAT, and PI3K-Akt, with implications for cancer treatment and addressing drug resistance .

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